

Application Notes and Protocols for Reactions Involving 3-Fluoro-4-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Fluoro-4-nitrobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common experimental workflows for chemical reactions involving **3-fluoro-4-nitrobenzaldehyde**. This versatile building block, featuring both a fluorine atom and a nitro group on the benzaldehyde scaffold, is a valuable starting material in the synthesis of diverse molecules for pharmaceuticals, agrochemicals, and materials science.^[1] The electron-withdrawing nature of the nitro group and the metabolic stability often conferred by fluorine make this an attractive scaffold in medicinal chemistry.

This document details protocols for several key transformations of **3-fluoro-4-nitrobenzaldehyde**, including oximation, Knoevenagel condensation, Wittig reaction, Schiff base formation, and reduction of the nitro group. Quantitative data is provided in structured tables, and experimental workflows are visualized using diagrams.

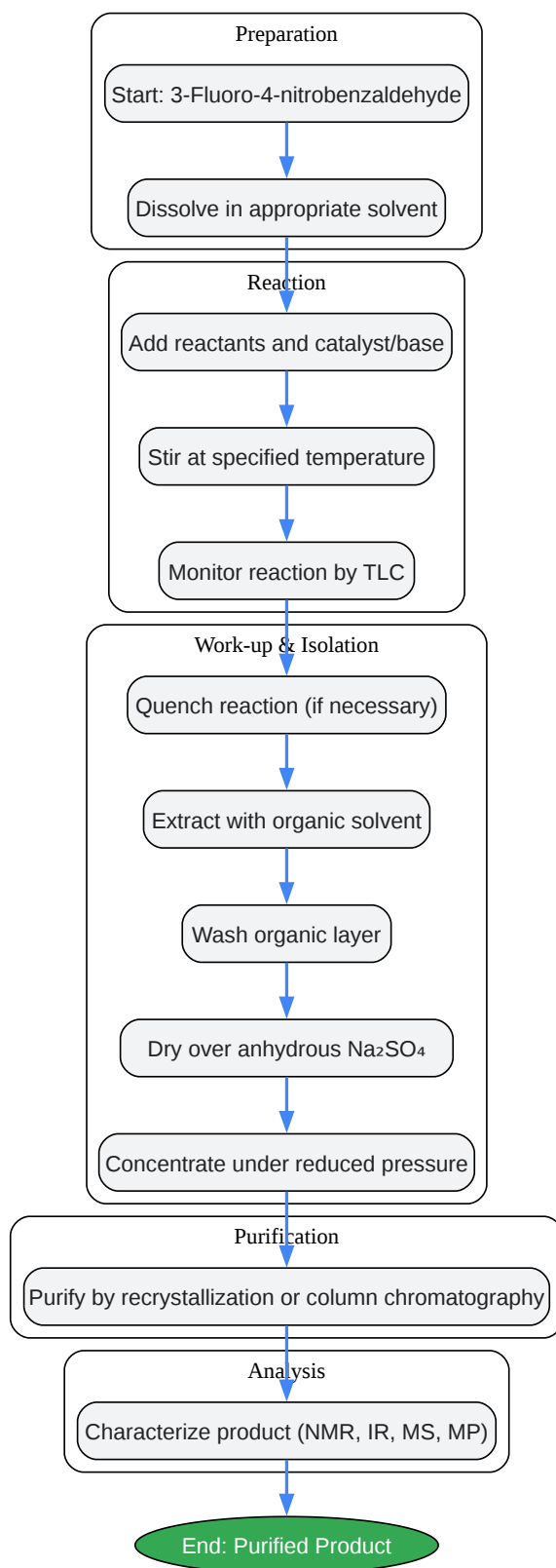
Physicochemical Properties

A summary of the key physicochemical properties of the starting material, **3-fluoro-4-nitrobenzaldehyde**, is provided below.

Property	Value	Source
Molecular Formula	C ₇ H ₄ FO ₃	[1] [2]
Molecular Weight	169.11 g/mol	[1] [2]
Appearance	Light yellow to amber powder/crystal	
Melting Point	53-58 °C	[1]
CAS Number	160538-51-2	[2]

Experimental Workflows and Protocols

The following sections detail the experimental procedures for key reactions of **3-fluoro-4-nitrobenzaldehyde**. An overview of the general experimental workflow is presented below.

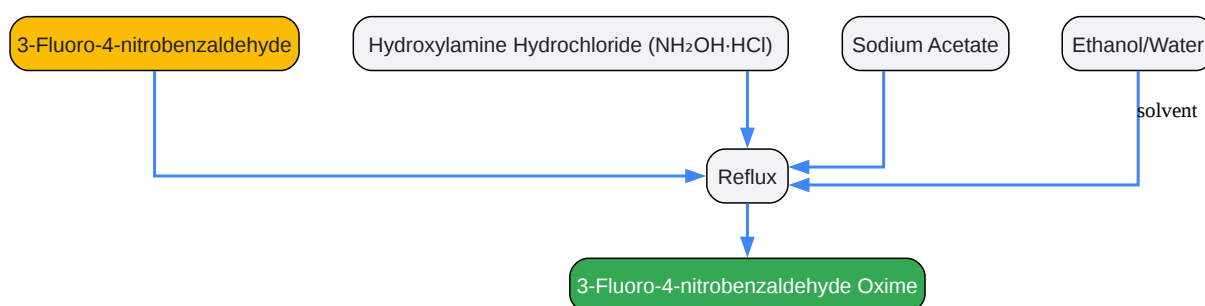


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Caption: General experimental workflow for reactions of **3-Fluoro-4-nitrobenzaldehyde**.

Oximation: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime

The oximation of **3-fluoro-4-nitrobenzaldehyde** is a common reaction to produce the corresponding oxime, a versatile intermediate for the synthesis of various heterocyclic compounds.



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Caption: Reaction scheme for the synthesis of **3-Fluoro-4-nitrobenzaldehyde Oxime**.

Protocol:

- Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve **3-fluoro-4-nitrobenzaldehyde** (1.0 eq) in a mixture of ethanol and water.[3]
- Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (2.0-2.5 eq) to the solution.[3]
- Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
- Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with cold water, and dry it under vacuum.[3]

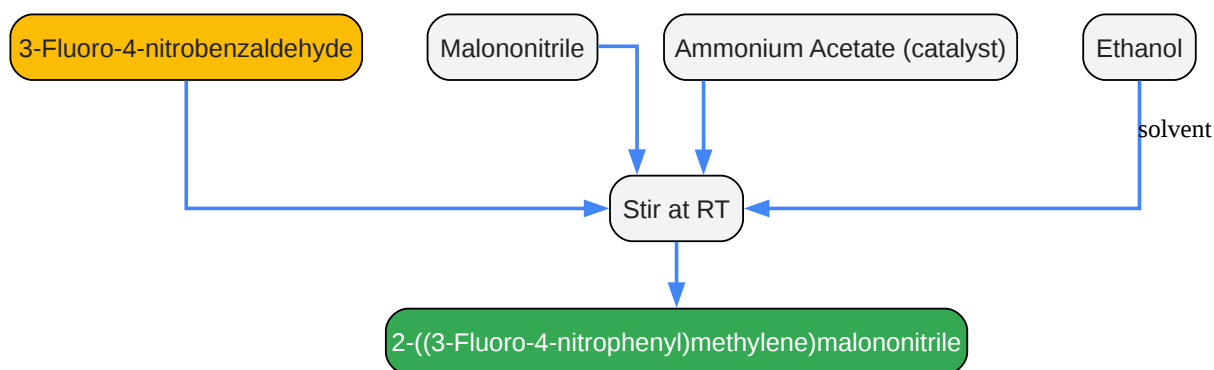
- Extraction: If no precipitate forms, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.^[3]
- Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford **3-fluoro-4-nitrobenzaldehyde oxime**.^[3]

Quantitative Data:

Product	Molecular Formula	Molecular Weight	Expected Yield	Predicted Spectroscopic Data
3-Fluoro-4-nitrobenzaldehyde Oxime	C ₇ H ₅ FN ₂ O ₃	184.13 g/mol	80-99% ^[4]	<p>¹H NMR: Aromatic protons (7.0-8.5 ppm), oxime proton (-NOH, ~11.0-12.0 ppm), aldehydic proton of the oxime (CH=N, ~8.0-8.5 ppm).^[5]</p> <p>¹³C NMR: Aromatic carbons (110-150 ppm), oxime carbon (C=N, ~145-155 ppm).^[5]</p> <p>IR (cm⁻¹): ~3200-3600 (O-H), ~1640-1690 (C=N), ~930-960 (N-O).^[5]</p> <p>MS: M⁺ at m/z 184.13.^[5]</p>

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β -unsaturated product. This reaction is particularly useful for forming carbon-carbon double bonds.



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Caption: Knoevenagel condensation of **3-Fluoro-4-nitrobenzaldehyde** with malononitrile.

Protocol (Adapted from a general procedure):

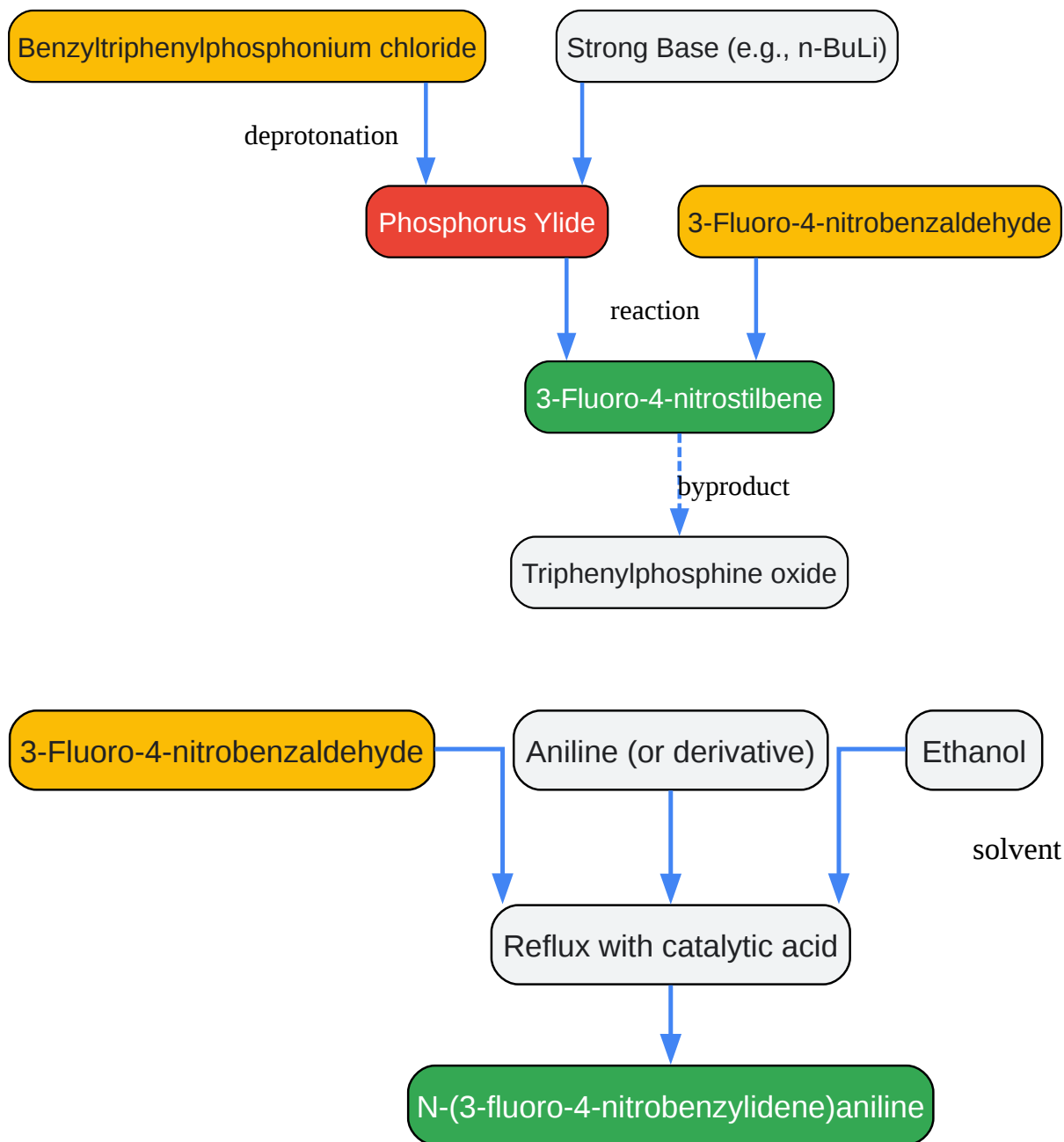
- Preparation: In a round-bottom flask, dissolve **3-fluoro-4-nitrobenzaldehyde** (1.0 eq) and malononitrile (1.0 eq) in ethanol.
- Catalyst Addition: Add a catalytic amount of ammonium acetate.
- Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.
- Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product.
- Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.
- Purification: The crude product can be recrystallized from a suitable solvent like ethanol.

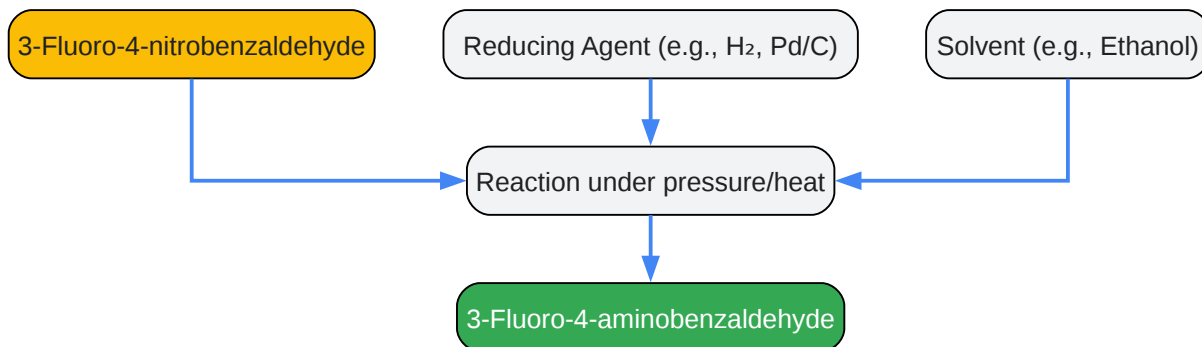
Quantitative Data (Representative data from 2-((4-nitrophenyl)methylene)malononitrile):

Product	Molecular Formula	Molecular Weight	Typical Yield	Spectroscopic Data (of analogous 4-nitro derivative)
2-((3-Fluoro-4-nitrophenyl)methylene)malononitrile	C ₁₀ H ₄ FN ₃ O ₂	217.16 g/mol	>90%	¹ H NMR (CDCl ₃): δ 8.39 (d, 2H), 8.08 (d, 2H), 7.89 (s, 1H).[6] ¹³ C NMR (CDCl ₃): δ 156.8, 150.4, 135.8, 131.1, 124.6, 112.6, 111.6, 87.5.[6] MS (ESI): m/z 222 [M+Na] ⁺ . [6]

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide. This reaction is highly versatile for creating carbon-carbon double bonds with good stereochemical control.





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